ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate
Overview
Description
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a specialty product often utilized in proteomics research .
Preparation Methods
The synthesis of ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate typically involves the reaction of ethyl acetate with an appropriate amine under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins or other biomolecules, altering their structure and function . The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate can be compared with other esters and amines:
Ethyl acetate: A common solvent used in various chemical reactions.
Methyl butanoate: Found in pineapple oil and used in flavorings.
Isopentyl acetate: A constituent of banana oil and used in perfumes. The uniqueness of this compound lies in its specific structure, which allows it to be used in specialized research applications.
Properties
IUPAC Name |
ethyl 2-[(1-ethoxy-2-methylpropylidene)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-13-9(12)7-11-10(8(3)4)14-6-2/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOKNSOQOBISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C(C(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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